molecular formula C25H29N5O3S B11241759 4-(2-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

4-(2-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B11241759
M. Wt: 479.6 g/mol
InChI Key: QYOTUHSKNDZEDS-UHFFFAOYSA-N
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Description

4-{2-[4-(1,2-DIHYDROACENAPHTHYLENE-3-SULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a morpholine ring with a pyrimidine core and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(1,2-DIHYDROACENAPHTHYLENE-3-SULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings. Key steps include:

    Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes and amines under controlled conditions.

    Introduction of the Piperazine Moiety: This step often requires the use of piperazine derivatives and suitable catalysts to ensure the correct attachment.

    Attachment of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(1,2-DIHYDROACENAPHTHYLENE-3-SULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-{2-[4-(1,2-DIHYDROACENAPHTHYLENE-3-SULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(1,2-DIHYDROACENAPHTHYLENE-3-SULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(1,2-DIHYDROACENAPHTHYLENE-3-SULFONYL)PIPERAZIN-1-YL]-6-METHYLPYRIMIDIN-4-YL}MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29N5O3S

Molecular Weight

479.6 g/mol

IUPAC Name

4-[2-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C25H29N5O3S/c1-18-17-23(28-13-15-33-16-14-28)27-25(26-18)29-9-11-30(12-10-29)34(31,32)22-8-6-20-4-2-3-19-5-7-21(22)24(19)20/h2-4,6,8,17H,5,7,9-16H2,1H3

InChI Key

QYOTUHSKNDZEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)N6CCOCC6

Origin of Product

United States

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